(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14(25)23-18-9-7-17(8-10-18)22-12-16(11-21)20-24-19(13-26-20)15-5-3-2-4-6-15/h2-10,12-13,22H,1H3,(H,23,25)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOKCBLFWHXMB-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves a multi-step process:
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Formation of the Phenylthiazole Moiety: : The synthesis begins with the preparation of the 4-phenylthiazole component. This can be achieved through a Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
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Vinylation: : The next step involves the introduction of the vinyl group. This can be done through a Knoevenagel condensation reaction, where the phenylthiazole is reacted with malononitrile in the presence of a base such as piperidine to form the cyano-vinyl intermediate.
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Amidation: : The final step is the coupling of the cyano-vinyl intermediate with 4-aminophenylacetamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of 4-aminophenylacetamide attacks the cyano-vinyl intermediate, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylthiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the phenylthiazole moiety.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide exhibit antimicrobial activity against various strains of bacteria and fungi. For instance, studies have shown effectiveness against Escherichia coli (Gram-negative bacteria) and Staphylococcus aureus (Gram-positive bacteria), as well as fungal strains like Aspergillus flavus and Candida albicans through disc diffusion methods .
Anticancer Potential
The thiazole-containing compounds have been recognized for their anticancer properties. The mechanism often involves inhibition of specific enzymes or modulation of receptor activities, leading to reduced tumor growth rates. The structural characteristics allow for interactions with biological targets that are critical in cancer pathways .
Anticonvulsant Activity
Compounds related to this class have been studied for their anticonvulsant effects. For example, several derivatives have shown promising results in animal models for epilepsy, indicating potential therapeutic applications in managing seizure disorders .
Case Study 1: Antimicrobial Testing
A study conducted on a series of thiazole derivatives, including those similar to this compound, demonstrated significant antimicrobial activity against both bacterial and fungal strains. The results were quantitatively assessed using standard microbiological techniques, providing insights into structure-activity relationships (SAR) .
Case Study 2: Anticancer Research
In vitro studies have shown that certain analogs of this compound can inhibit cancer cell proliferation significantly. These studies utilized various cancer cell lines to evaluate the cytotoxic effects and mechanisms involved, reinforcing the potential role of thiazole derivatives in cancer therapy .
Mechanism of Action
The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and phenylthiazole moiety are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-cancer and anti-microbial activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazole Modifications
The thiazole ring is a common scaffold in medicinal chemistry. Key analogs and their substituent-driven differences are outlined below:
Table 1: Substituent Effects on Thiazole-Based Analogs
Key Observations :
- Electron-Withdrawing Groups : The dichlorophenyl analog (CAS 342592-86-3) introduces chlorine atoms, which enhance lipophilicity and may improve tissue penetration but could also increase toxicity risks .
- Piperazine Modifications: Compound 6 from replaces the cyano-vinyl group with a piperazine moiety, demonstrating direct MMP inhibition. This highlights the acetamide’s role in target engagement .
- Methoxy Substitutions : The 3-methoxyphenyl variant () may improve aqueous solubility but could compromise binding affinity due to steric or electronic effects .
Acetamide and Vinyl Linkage Variations
The acetamide group and vinyl linkage are critical for molecular interactions:
- Stereochemistry : The Z-configuration likely positions the phenyl and acetamide groups in a spatial arrangement distinct from E-isomers, though comparative data are lacking in the provided evidence.
Biological Activity
(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with thiazole moieties can exhibit significant biological activities by interacting with various cellular pathways. The thiazole ring is known to enhance the cytotoxicity of compounds against cancer cells by inhibiting critical enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) .
Antitumor Activity
Case Studies and Findings:
- Inhibition of Cancer Cell Proliferation :
- Mechanistic Insights :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Efficacy :
Compound Target Bacteria EC50 (µM) Comparison (Z)-N-(4... Xanthomonas oryzae 156.7 Better than bismerthiazol (230.5 µM) (Z)-N-(4... Xanthomonas axonopodis 144.7 Better than thiodiazole copper (476.52 µM)
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often linked to their structural features:
Q & A
Q. Key optimization parameters :
- Solvent : DMF or dichloromethane for solubility and reaction kinetics .
- Temperature : Maintain 60–80°C to prevent side reactions .
- Monitoring : TLC (hexane:ethyl acetate, 9:1) and NMR for intermediate validation .
How can researchers confirm the structural identity and purity of the compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm vinyl (δ 6.8–7.2 ppm) and cyano (δ 120 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 389.1) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
What are the key structural features influencing its biological activity?
Q. Basic
Q. Supporting data :
| Structural Feature | Role in Bioactivity | Reference |
|---|---|---|
| Thiazole ring | Antimicrobial activity (MIC: 2–8 µg/mL) | |
| Cyano group | Anticancer activity (IC₅₀: 5–20 µM) |
How can contradictions in reported bioactivity data be resolved?
Advanced
Contradictions may arise from:
Q. Methodological recommendation :
- Replicate studies under identical conditions and report detailed experimental parameters (e.g., serum concentration, passage number) .
What computational strategies predict target interactions and mechanism of action?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with scoring functions (ΔG < -8 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate binding poses .
- Validation : Cross-check with surface plasmon resonance (SPR) for binding affinity (KD < 1 µM) .
How can derivatives be designed to improve pharmacokinetic properties?
Q. Advanced
Q. Example modifications :
| Derivative | Modification | Outcome |
|---|---|---|
| A | 4-Fluorophenyl substitution | Increased CNS penetration (logP: 2.1 → 1.8) |
| B | Methylsulfonyl addition | Enhanced solubility (2.3 mg/mL → 5.8 mg/mL) |
What in vitro models are suitable for evaluating anticancer efficacy?
Q. Basic
- MTT assay : Test cytotoxicity against HeLa, MCF-7, and A549 cells (IC₅₀ range: 5–25 µM) .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
- Cell cycle analysis : Flow cytometry to assess G1/S arrest .
How can stability under physiological conditions be assessed?
Q. Advanced
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
- Plasma stability : Add 10% rat plasma and quantify parent compound remaining at 0, 1, 4, 8 hours .
- Light sensitivity : Store in amber vials and compare degradation rates under UV exposure .
What challenges arise in detecting stereoisomers during synthesis?
Q. Advanced
- Isomer separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) .
- Stereochemical validation : Compare NOESY NMR cross-peaks with (E)-isomer standards .
What are the emerging applications in drug discovery beyond antimicrobial/anticancer roles?
Q. Advanced
- Neuroprotection : Evaluate inhibition of Aβ fibril formation in Alzheimer’s models .
- Antiviral activity : Screen against RNA viruses (e.g., SARS-CoV-2) via plaque reduction assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
